5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a bicyclic organic compound belonging to the azaindole family. Azaindoles, specifically 7-azaindoles (1H-pyrrolo[2,3-b]pyridine), are recognized for their significance in medicinal chemistry due to their diverse biological activities. They serve as bioisosteres for indoles and purines, making them valuable building blocks for developing potential pharmaceuticals and agrochemicals. []
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is notable for its unique structure, which includes a fused pyridine and pyrrole ring system, enhanced by the presence of bromine and fluorine substituents at specific positions on the ring. It has gained significant attention in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly as a building block in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer .
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is classified as a pyrrolopyridine derivative. It is synthesized through various chemical methods and is available from commercial suppliers such as Sigma-Aldrich and BenchChem. The compound's structure allows it to interact with specific biological targets, making it a valuable candidate in drug discovery .
The synthesis of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and fluorination of pyrrolo[2,3-b]pyridine derivatives. One common synthetic route involves:
In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to enhance efficiency and consistency in yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to meet pharmaceutical standards .
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
These reactions expand the utility of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in synthetic organic chemistry .
The primary target of 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR). The mechanism of action involves:
The result of this action can lead to reduced cell proliferation and induced apoptosis in cancer cells, particularly noted in studies involving breast cancer cell lines .
These properties are crucial for understanding how the compound behaves under different conditions during laboratory experiments or industrial applications .
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
The versatility of this compound underscores its importance in both academic research and practical applications within pharmaceuticals .
Pyrrolo[2,3-b]pyridines represent a privileged class of nitrogen-dense heterocyclic aromatic compounds characterized by a fused bicyclic framework. This scaffold comprises a pyrrole ring fused orthogonally to a pyridine ring at the 2,3- and 3,2-positions, respectively, creating an electron-rich system with significant π-orbital overlap. The core structure is isosteric with indole but features a "pyridine-like" nitrogen at position 1, significantly altering its electronic distribution and hydrogen-bonding capabilities. This bioisosteric replacement enhances both binding affinity and physicochemical properties compared to traditional indole scaffolds.
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine exemplifies a strategically functionalized derivative where halogen atoms occupy adjacent positions on the pyridine ring. Its molecular formula (C₇H₄BrFN₂; MW: 215.025 g/mol) incorporates two ortho-positioned halogens that induce substantial electronic effects [1] [4]. The compound's planar architecture facilitates π-stacking interactions with biological targets, while its SMILES string (C1=CNC2=CC(=C(N=C21)Br)F) and InChIKey (SEJVGPHXQIMCQE-UHFFFAOYSA-N) provide unambiguous descriptors for computational studies [3]. The fluorine atom (van der Waals radius ~1.47 Å) and bromine (radius ~1.85 Å) create a steric and electronic profile ideal for targeted substitutions in drug discovery.
Table 1: Structural and Electronic Properties of Key Pyrrolo[2,3-b]pyridine Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications | |
---|---|---|---|---|---|
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | 5-Br, 6-F | C₇H₄BrFN₂ | 215.025 | Kinase inhibitor intermediate | |
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | 5-Br, 6-Cl | C₇H₄BrClN₂ | 231.48 | Anticancer scaffold | [8] |
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | 5-Br, 6-OCH₃ | C₈H₇BrN₂O | 227.06 | Electrophile for cross-coupling | [5] |
5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | 5-Br, 3-F | C₇H₄BrFN₂ | 215.022 | c-Met inhibitor precursor |
Halogenation at the 5- and 6-positions of pyrrolo[2,3-b]pyridine generates scaffolds with enhanced bioactivity and synthetic versatility. The bromine atom in 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification into complex pharmacophores [1] [4]. Concurrently, the ortho-positioned fluorine exerts strong electron-withdrawing effects that:
These properties underpin the scaffold's utility in kinase inhibition. For instance, in c-Met kinase inhibitors, pyrrolo[2,3-b]pyridine serves as a bioisostere for adenine, where 5-bromo-3-fluoro analogues demonstrate IC₅₀ values in the nanomolar range against cancer cell lines (A549, PC-3, MCF-7) . Similarly, JAK3 inhibitors derived from this core show potent immunomodulatory effects, with optimized derivatives exhibiting >100-fold selectivity over related kinases . The halogen adjacency also enables sequential functionalization – bromine may be displaced after fluorine-directed ortho-lithiation, permitting precise regiocontrol inaccessible with non-halogenated analogues.
The therapeutic exploration of halogenated pyrrolo[2,3-b]pyridines accelerated in the early 2010s with advances in synthetic methodology. A pivotal 2015 study demonstrated that 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives bearing 4-position cycloalkyl substituents exhibited potent JAK3 inhibition (IC₅₀ < 50 nM), establishing the core's viability for immunomodulation . This breakthrough catalyzed interest in halogenated variants to optimize drug-like properties.
By 2016, researchers had developed efficient routes to 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1207625-29-3), with commercial availability following shortly thereafter [1] [4]. Concurrently, structure-activity relationship (SAR) studies revealed that:
The scaffold's versatility was further established in 2021 when Su et al. incorporated related structures into fibroblast growth factor receptor (FGFR) inhibitors. Compound 4h (derived from analogous bromo-fluoro intermediates) showed FGFR1-3 IC₅₀ values of 7–25 nM, validating the core for next-generation targeted therapies [7]. These discoveries cemented halogenated pyrrolo[2,3-b]pyridines as indispensable building blocks in oncology drug development.
Table 2: Therapeutic Applications of Halogenated Pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Target | Key Compound | Biological Activity | Reference |
---|---|---|---|
FGFR inhibitors | Compound 4h | FGFR1 IC₅₀ = 7 nM; inhibits 4T1 cell invasion | [7] |
c-Met kinase | Phenylpyrimidine-carboxamide derivatives | MCF-7 IC₅₀ = 0.02 μM (473× Foretinib) | |
JAK3 immunomodulators | 1H-Pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 IC₅₀ < 50 nM; suppresses T-cell proliferation |
Table 3: Commercial Sourcing Information for 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Supplier | Purity (%) | Catalog Number | Price (USD) | |
---|---|---|---|---|
Synquest Labs | 95 | 3H31-B-0E | $174 (100mg), $687 (1g) | [1] |
ChemUniverse | 95 | P86657 | $174 (100mg), $687 (1g) | [4] |
CymitQuimica | 97 | IN-DA000HZV | €54 (100mg), €547 (10g) | [5] |
Note: Pricing data current as of June 2025; lead times typically 1-2 weeks.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: